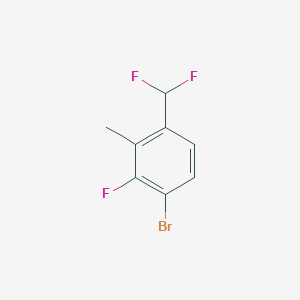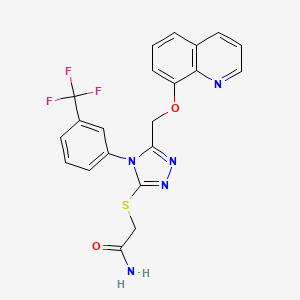
2-((5-((quinolin-8-yloxy)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-((quinolin-8-yloxy)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H16F3N5O2S and its molecular weight is 459.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Aspects and Properties of Inclusion Compounds
Research into amide-containing isoquinoline derivatives, which share a structural relationship with the specified compound, has explored their ability to form gels and crystalline solids upon treatment with mineral acids. These compounds exhibit interesting properties, such as the formation of host–guest complexes with enhanced fluorescence emission, highlighting their potential in materials science, particularly in the development of novel luminescent materials (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial Activity
A study on the synthesis of novel 3,4,5-trisubstituted triazole derivatives bearing a quinoline ring revealed their antimicrobial potential. Certain derivatives demonstrated significant antimicrobial activities, offering a new avenue for the development of antimicrobial agents. This highlights the compound's relevance in addressing the need for new antimicrobials amid rising antibiotic resistance (Yurttaş et al., 2020).
Synthetic Methodologies
The synthetic approaches to creating compounds with similar structural frameworks involve multi-step reactions starting from basic building blocks like 8-hydroxyquinoline. These methodologies are crucial for the development of compounds with potential applications in medicinal chemistry and drug design, demonstrating the versatility and importance of such chemical structures in synthesis (Wu et al., 2006).
Luminescent Properties
The luminescent properties of compounds structurally related to the queried chemical have been studied, particularly in the context of lanthanide complexes. These studies contribute to the understanding of the electronic properties of such compounds and their potential applications in designing materials for optical devices, sensors, and imaging technologies (Wu, Yuan, Tang, Yang, Yan, & Xu, 2006).
Mechanism of Action
Quinoline derivatives
Quinoline and its derivatives are a class of compounds that have been found to possess diverse pharmacological activities. They are known to interact with various enzymes and receptors in the body, including DNA gyrase, topoisomerase, and various G-protein coupled receptors .
Triazole derivatives
Triazoles are another class of compounds that exhibit a wide range of biological activities. They are known to interact with various enzymes such as cytochrome P450 and can inhibit the synthesis of ergosterol, a key component of fungal cell membranes .
Sulfanylacetamide derivatives
Compounds containing a sulfanylacetamide moiety are less studied. Sulfonamide derivatives, a closely related class, are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of ph and fluid balance in the body .
Properties
IUPAC Name |
2-[[5-(quinolin-8-yloxymethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O2S/c22-21(23,24)14-6-2-7-15(10-14)29-18(27-28-20(29)32-12-17(25)30)11-31-16-8-1-4-13-5-3-9-26-19(13)16/h1-10H,11-12H2,(H2,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPABABAQVYVZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)SCC(=O)N)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
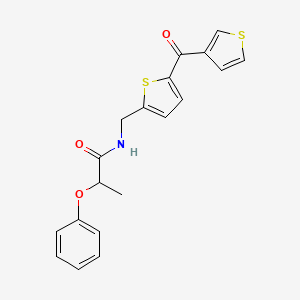
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylthio)benzamide](/img/structure/B2528773.png)
![1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2528775.png)
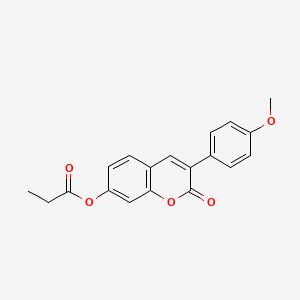

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2528781.png)
![(4Z)-12-[2-(4-fluorophenyl)ethyl]-4-[(pyridin-4-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2528783.png)
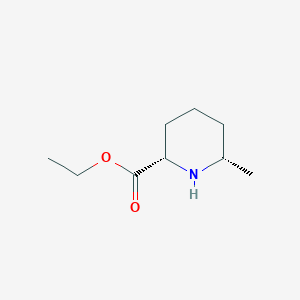
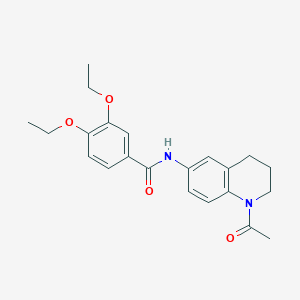
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2528789.png)
![rac-[(3aR,6aS)-6a-fluoro-octahydrocyclopenta[c]pyrrol-3a-yl]methanol hydrochloride](/img/structure/B2528790.png)
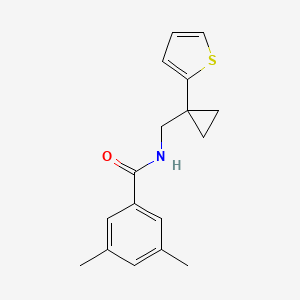
![3-(4-fluorobenzyl)-2-((4-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2528793.png)
